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Compound of Interest

Compound Name: Echinophyllin C

Cat. No.: B021605

Disclaimer: As of the current literature survey, a completed total synthesis of Echinophyllin C
has not been published. The following application notes and protocols outline a proposed
synthetic strategy based on established chemical methodologies for the synthesis of its core
structural motifs. The experimental details and quantitative data are representative examples
from the literature for analogous transformations and should be considered hypothetical in the
context of Echinophyllin C synthesis.

Introduction

Echinophyllin C is a marine natural product with a unique and complex molecular architecture.
[1] It features a substituted y-lactone fused to a decalin ring system. This document outlines a
proposed retrosynthetic analysis and forward synthesis for Echinophyllin C, providing detailed
protocols for key chemical transformations. This theoretical framework can serve as a guide for
researchers and scientists in the field of natural product synthesis and drug development.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of Echinophyllin C (1) is depicted below. The strategy
hinges on a key intramolecular Diels-Alder reaction to construct the decalin core and the
stereocenters. The y-lactone can be envisioned to be formed from a furan precursor, a
common strategy in natural product synthesis. The furan-containing fragment could be
assembled via a Sonogashira coupling followed by cyclization.

The retrosynthetic pathway is as follows:
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e Disconnect 1 (C-O bond of the lactone): The y-lactone of Echinophyllin C (1) can be
retrosynthetically opened to reveal a hydroxy acid, which can be traced back to a furan
precursor (2).

e Disconnect 2 (Decalin core): The decalin ring system can be disconnected via a retro-Diels-
Alder reaction, yielding a diene (3) and a dienophile (4).

o Disconnect 3 (Furan moiety): The substituted furan (4) can be simplified to a more
accessible precursor, an a,3-unsaturated ketone, which can be synthesized from a terminal
alkyne and an acid chloride via Sonogashira coupling.

Proposed Synthetic Workflow

The forward synthesis would commence with the preparation of the diene and dienophile
fragments, followed by the key Diels-Alder reaction, and subsequent functional group
manipulations to complete the synthesis of the natural product.
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Caption: Proposed synthetic workflow for Echinophyllin C.

Experimental Protocols

The following are detailed, albeit generalized, protocols for the key reactions proposed in the
synthesis.
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1. Sonogashira Coupling for Alkyne-Aryl Halide Coupling

The Sonogashira coupling is a powerful cross-coupling reaction to form C-C bonds between
terminal alkynes and aryl or vinyl halides.[2][3][4][5][6]

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or
nitrogen), add the aryl halide (1.0 equiv), Pd(PPhs)4 (0.05 equiv), and Cul (0.1 equiv).

Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed
amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).

Addition of Alkyne: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60
°C) and monitor by TLC or LC-MS.

Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution and
extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed
with brine, dried over anhydrous Na=SOa, filtered, and concentrated under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.
. Furan Synthesis via Intramolecular Cyclization

Substituted furans can be synthesized through various methods, including the cyclization of
appropriate precursors.[7][8][9][10][11] A plausible route from a Sonogashira product would
involve hydration of the alkyne followed by an acid-catalyzed cyclization.

» Hydration of Alkyne: To a solution of the alkyne in a mixture of a suitable organic solvent
(e.g., THF or methanol) and water, add a catalytic amount of a mercury(ll) salt (e.g., HgSOa4)
and a catalytic amount of a strong acid (e.g., H2SOa).

» Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the
starting material is consumed (monitored by TLC).

e Workup: Neutralize the reaction with a saturated agueous NaHCOs solution and extract with
an organic solvent. Dry the combined organic layers over anhydrous Na=SOa, filter, and
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concentrate.

o Cyclization to Furan: Dissolve the crude ketone in a suitable solvent (e.g., toluene or CHzClz2)
and add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or
BFs-OEt).

o Reaction Conditions: Heat the reaction mixture, often with azeotropic removal of water using
a Dean-Stark apparatus, until furan formation is complete.

« Purification: After cooling, wash the reaction mixture with saturated aqueous NaHCOs and
brine. Dry the organic layer, concentrate, and purify by column chromatography.

3. Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder reaction is a powerful tool for the construction of polycyclic
systems with high stereocontrol.

o Reaction Setup: In a high-pressure vessel or a sealed tube, dissolve the diene-dienophile
precursor in a high-boiling, inert solvent (e.g., toluene, xylene, or o-dichlorobenzene).

o Lewis Acid Catalysis (Optional): For enhanced reactivity and stereoselectivity, a Lewis acid
(e.g., Et2AICI, Me2AIClI, or BF3-OEt2) can be added at a low temperature (e.g., -78 °C) before
heating.

o Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 200
°C, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or
NMR.

o Workup: After the reaction is complete, cool the mixture to room temperature. If a Lewis acid
was used, quench the reaction carefully with a suitable reagent (e.g., water, saturated
Rochelle's salt solution). Extract the product with an organic solvent.

 Purification: Wash the combined organic extracts, dry over an anhydrous salt, and
concentrate. Purify the resulting cycloadduct by flash chromatography or recrystallization.

Quantitative Data Summary
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The following table summarizes representative yields for the key reaction types from the
literature. These are not actual yields for the synthesis of Echinophyllin C but provide an
expectation for the efficiency of these transformations.

Catalyst

Reactio  Substra Temp . Yield Referen
IReagen  Solvent Time (h)
n Type te ¢ (°C) (%) ce
Aryl
Sonogas | . Pd(PPhs)
iodide,
hira _ 4, Cul, THF 25 12 85-95 [4]
Terminal
Coupling EtsN
alkyne
1,4-
Furan dicarbon
Synthesi vl p-TsOH Toluene 110 5 80-90 [7]
s compoun
d
Diels- Triene
- Toluene 150 24 70-85 [12]
Alder precursor
Conclusion

The proposed total synthesis of Echinophyllin C presents a viable and logical approach to
constructing this complex natural product. The strategy relies on well-established and robust
chemical reactions, including the Sonogashira coupling, furan synthesis, and an intramolecular
Diels-Alder reaction. The detailed protocols and representative data provide a solid foundation
for any future synthetic efforts toward Echinophyllin C and its analogs, which could be
valuable for further biological evaluation and drug discovery programs.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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